molecular formula C26H24N4O2S2 B5443502 (6E)-2-(1-adamantyl)-5-imino-6-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-2-(1-adamantyl)-5-imino-6-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5443502
M. Wt: 488.6 g/mol
InChI Key: KHEBUTCGJYXSMV-WOCAHCDZSA-N
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Description

(6E)-2-(1-adamantyl)-5-imino-6-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-2-(1-adamantyl)-5-imino-6-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the adamantyl group, and the coupling with the phenylsulfanylfuran moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts to lower the activation energy of key steps could be explored to further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(6E)-2-(1-adamantyl)-5-imino-6-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imine group to an amine, or reduce the thiadiazole ring to a more saturated structure.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the amine derivative.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies may explore its potential as an antimicrobial, antiviral, or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (6E)-2-(1-adamantyl)-5-imino-6-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: This compound has a similar aromatic structure but lacks the thiadiazole and adamantyl groups.

    1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: While structurally different, this compound shares some functional group similarities and is used in biological research.

Uniqueness

The uniqueness of (6E)-2-(1-adamantyl)-5-imino-6-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(6E)-2-(1-adamantyl)-5-imino-6-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S2/c27-22-20(11-18-6-7-21(32-18)33-19-4-2-1-3-5-19)23(31)28-25-30(22)29-24(34-25)26-12-15-8-16(13-26)10-17(9-15)14-26/h1-7,11,15-17,27H,8-10,12-14H2/b20-11+,27-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEBUTCGJYXSMV-WOCAHCDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN5C(=N)C(=CC6=CC=C(O6)SC7=CC=CC=C7)C(=O)N=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN5C(=N)/C(=C\C6=CC=C(O6)SC7=CC=CC=C7)/C(=O)N=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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